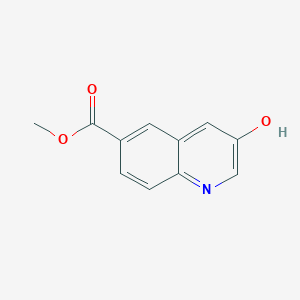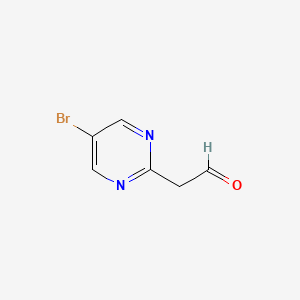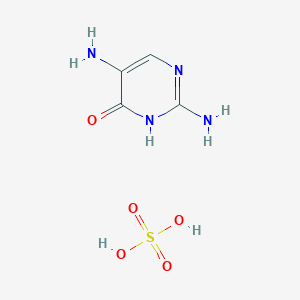
4-(Tert-butyl)-3-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C12H15NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a tert-butyl group at the 4-position and a methoxy group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-3-methoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-tert-butylphenol and 3-methoxybenzonitrile.
Reaction Conditions: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The methoxy group is introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tert-butyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and methoxy groups direct incoming electrophiles to the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: 4-(Tert-butyl)-3-methoxybenzoic acid.
Reduction: 4-(Tert-butyl)-3-methoxybenzylamine.
Substitution: 4-(Tert-butyl)-3-methoxy-2-nitrobenzonitrile.
Wissenschaftliche Forschungsanwendungen
4-(Tert-butyl)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(Tert-butyl)-3-methoxybenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the methoxy and tert-butyl groups influence the compound’s lipophilicity and steric properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Tert-butyl)-3-iodoheptane: Similar in having a tert-butyl group but differs in the presence of an iodine atom.
4-tert-Butylphenol: Lacks the methoxy and nitrile groups, making it less reactive in certain chemical reactions.
4-tert-Butylcatechol: Contains hydroxyl groups instead of methoxy and nitrile groups, leading to different reactivity and applications.
Uniqueness
4-(Tert-butyl)-3-methoxybenzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrile) groups on the benzene ring allows for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
4-tert-butyl-3-methoxybenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-6-5-9(8-13)7-11(10)14-4/h5-7H,1-4H3 |
InChI-Schlüssel |
QNQNGRGOQNBDET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


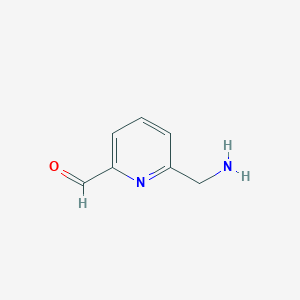
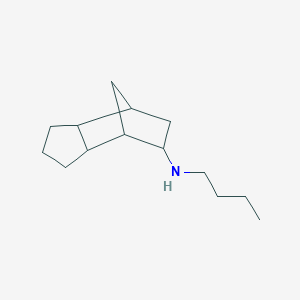
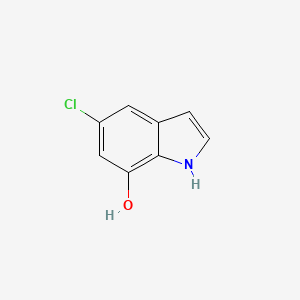
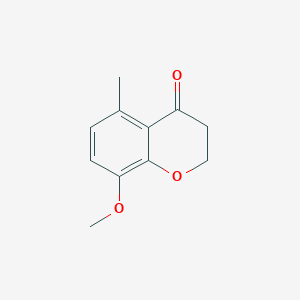
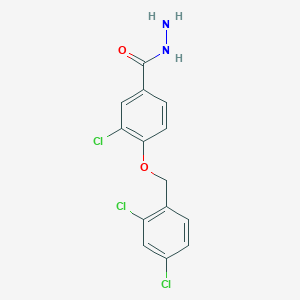



![N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13027589.png)

